
2-(2-Hydroxy-5-methylphenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Hydroxy-5-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H9NO. It is a derivative of acetonitrile and features a hydroxy and methyl group attached to a phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-5-methylphenyl)acetonitrile typically involves the reaction of 2-hydroxy-5-methylbenzaldehyde with a cyanide source under basic conditions. One common method is the use of sodium cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic addition of the cyanide ion to the aldehyde group, followed by dehydration to form the nitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of safer cyanide sources and greener solvents is often considered to minimize environmental impact.
化学反应分析
Types of Reactions
2-(2-Hydroxy-5-methylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Acyl chlorides, alkyl halides, bases like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: 2-(2-Oxo-5-methylphenyl)acetonitrile
Reduction: 2-(2-Hydroxy-5-methylphenyl)ethylamine
Substitution: Various esters or ethers depending on the substituent
科学研究应用
2-(2-Hydroxy-5-methylphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
作用机制
The mechanism of action of 2-(2-Hydroxy-5-methylphenyl)acetonitrile involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-Hydroxy-5-methoxyphenylacetonitrile
- 2-Hydroxy-5-ethylphenylacetonitrile
- 2-Hydroxy-5-methylphenylphosphonic acid
Uniqueness
2-(2-Hydroxy-5-methylphenyl)acetonitrile is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties
属性
分子式 |
C9H9NO |
|---|---|
分子量 |
147.17 g/mol |
IUPAC 名称 |
2-(2-hydroxy-5-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO/c1-7-2-3-9(11)8(6-7)4-5-10/h2-3,6,11H,4H2,1H3 |
InChI 键 |
VYORKIVQVCTXLJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)O)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



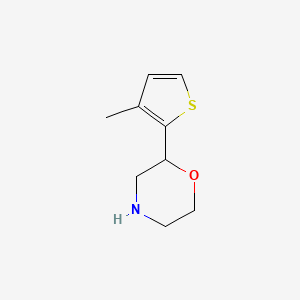
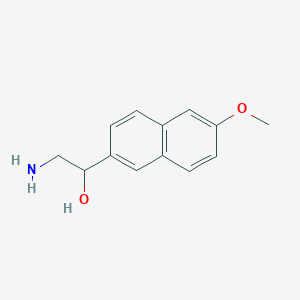
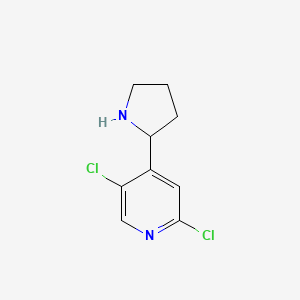

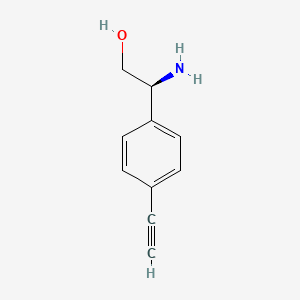
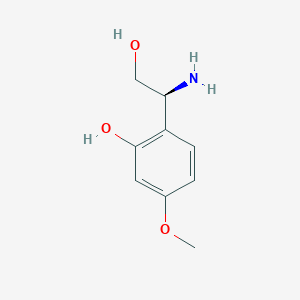
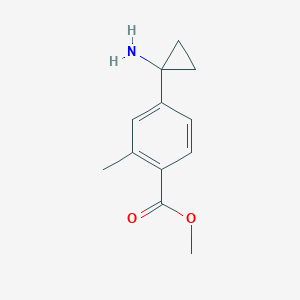
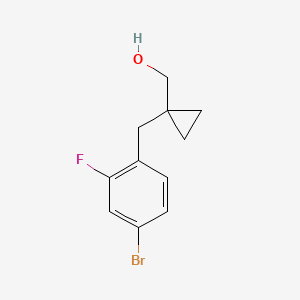
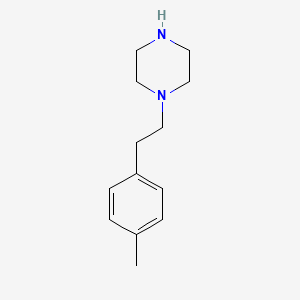


![2-(Benzo[d]thiazol-2-yl)-2-oxoacetic acid](/img/structure/B13602055.png)

